molecular formula C21H21N3O5S2 B2619305 N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-88-2

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

货号: B2619305
CAS 编号: 851782-88-2
分子量: 459.54
InChI 键: CCJFHVVGFVIRBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylsulfonyl group, and a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the oxidative esterification of 5-hydroxymethylfurfural . The pyrazole ring is often formed via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The final step involves the sulfonation of the phenyl group and subsequent coupling with ethanesulfonamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalytic systems, such as noble or non-noble metal catalysts, can facilitate the reactions under milder conditions, making the process more sustainable and cost-effective .

科学研究应用

Chemistry

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : The furan moiety can be oxidized to produce derivatives useful in further synthetic applications.
  • Reduction : The phenylsulfonyl group can be reduced to generate simpler phenolic compounds.
  • Substitution : The ethanesulfonamide part can participate in nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.

Biology

This compound has garnered attention for its potential bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. Research indicates that compounds with similar structures often demonstrate significant antibacterial and antifungal properties.

Medicine

The therapeutic potential of this compound is being explored for various diseases:

  • Anti-inflammatory Effects : Studies suggest that sulfonamide derivatives can modulate inflammatory pathways, making this compound a candidate for anti-inflammatory therapies.
  • Cancer Treatment : Research is ongoing to evaluate its efficacy in targeting specific cancer cell lines. Compounds with similar frameworks have shown promise in inhibiting tumor growth and proliferation.

Industrial Applications

In industry, this compound can be employed in the development of novel materials and chemical processes:

  • Material Science : Its unique chemical properties make it suitable for creating advanced polymeric materials with enhanced thermal and mechanical properties.

作用机制

The mechanism of action of N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways .

生物活性

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a compound with the molecular formula C21H19N4O3S, has garnered attention for its potential biological activities, particularly in the realm of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a sulfonamide group, and a pyrazole moiety. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19N4O3S
Molecular Weight404.46 g/mol
CAS Number946258-54-4

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Bromodomain Proteins : The compound is believed to inhibit bromodomain and extraterminal (BET) proteins, which play a critical role in regulating gene expression related to cell proliferation and survival. This inhibition can lead to downregulation of oncogenes such as MYC, thereby inducing cell cycle arrest and apoptosis in cancer cells .
  • Synergistic Effects with Other Agents : Studies have shown that when combined with other chemotherapeutic agents, such as vincristine or rapamycin, this compound enhances anti-tumor effects. For instance, co-treatment with vincristine has been shown to synergistically induce cell cycle arrest in neuroblastoma cells .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's efficacy is often measured by its half-maximal effective concentration (EC50), which varies depending on the specific cell type:

Cell LineEC50 (nM)
Neuroblastoma91.2
T-cell Acute Lymphoblastic Leukemia75.0

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound. In studies involving tumor-bearing mice, treatment with this compound resulted in significant tumor regression when used in combination with standard chemotherapy agents .

Case Studies

  • Case Study on Neuroblastoma : A study investigated the effects of this compound in neuroblastoma models. The results indicated that the compound not only inhibited tumor growth but also enhanced the effectiveness of vincristine treatment .
  • Combination Therapy : Another case study focused on combining this compound with BET inhibitors like JQ1. The findings suggested that this combination could lead to improved outcomes in patients with aggressive cancers resistant to conventional therapies .

常见问题

Q. What are the established synthetic routes for N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and what key reaction parameters influence yield?

Basic
The compound is synthesized via a multi-step approach:

Pyrazoline Core Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux (e.g., ethanol, 80°C) to form the 4,5-dihydro-1H-pyrazole scaffold.

Sulfonylation : Reaction with phenylsulfonyl and ethanesulfonamide groups under anhydrous conditions.
Key parameters include temperature control (to avoid side reactions), stoichiometric ratios (e.g., 1:1.2 hydrazine:ketone), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yields up to 73% are achievable in analogous sulfonamide syntheses by optimizing these parameters .

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound's regioisomers?

Advanced
Discrepancies arise due to overlapping signals or similar chemical environments. Methodological solutions include:

  • 2D NMR Techniques : HSQC and HMBC to correlate proton-carbon interactions and confirm connectivity .
  • X-ray Crystallography : Definitive structural assignment via single-crystal studies (mean C–C bond length = 0.004 Å, R factor = 0.056) as demonstrated for related pyrazoline carbothioamides .
  • Computational Validation : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this sulfonamide-containing compound?

Basic
Critical techniques include:

  • 1H/13C NMR : Identify aromatic protons (δ 7.30–7.89 ppm) and sulfonamide groups (δ 2.07–2.34 ppm for methyl groups) .
  • FT-IR : Confirm S=O stretches (1150–1350 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+Na]+ at m/z 573.1179) .
  • X-ray Diffraction : Resolve molecular geometry, as shown for pyrazoline derivatives with R factors <0.06 .

Q. What strategies are effective in improving the aqueous solubility of this lipophilic sulfonamide derivative for pharmacological testing?

Advanced

  • Salt Formation : Hydrochloride salts or sodium sulfonate derivatives to enhance polarity .
  • Co-Crystallization : Use cyclodextrins or hydrophilic co-formers to increase solubility without altering bioactivity .
  • Structural Modifications : Introduce hydroxyl groups at non-critical positions while monitoring LogP (target <3.5) to balance solubility and membrane permeability .

Q. How does the presence of the furan-2-yl moiety influence the compound's electronic configuration and reactivity?

Basic
The electron-rich furan ring engages in conjugation with the pyrazoline core, altering electron density distribution. This enhances:

  • Hydrogen Bonding : C–H···O interactions observed in crystallographic studies (e.g., furan oxygen interacting with phenyl groups) .
  • Electrophilic Reactivity : Directs substitution to the para position of the phenylsulfonyl group, as seen in analogous heterocyclic systems .

Q. What experimental design considerations are critical when evaluating this compound's potential as a kinase inhibitor in cellular assays?

Advanced

  • Orthogonal Assays : Combine radiometric (e.g., 32P-ATP incorporation) and fluorescence-based (e.g., ADP-Glo™) kinase assays to confirm activity .
  • Dose-Response Curves : Determine IC50 values across ≥3 biological replicates to assess potency .
  • Off-Target Profiling : Screen against ≥50 kinases using kinome-wide panels to evaluate selectivity .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by measuring thermal stabilization .

Q. How should researchers address contradictory data in biological activity studies between in vitro and in vivo models?

Advanced

  • Pharmacokinetic Analysis : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify absorption issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Tissue Distribution Studies : Quantify compound levels in target organs via radiolabeling or mass spectrometry .

Q. What computational methods are recommended for predicting the compound's binding affinity to target proteins?

Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational changes .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for SAR-guided optimizations .

Q. How can researchers validate the purity of intermediates during multi-step synthesis?

Basic

  • HPLC-PDA : Use C18 columns (ACN/water gradient) with UV detection (254 nm) to quantify impurities (<0.5% threshold) .
  • Melting Point Analysis : Compare observed values (e.g., 109.3–110.2°C) with literature data to confirm crystallinity .
  • TLC Monitoring : Track reaction progress using silica plates and UV visualization .

Q. What are the best practices for designing a robust SAR (Structure-Activity Relationship) study for this compound?

Advanced

  • Core Modifications : Systematically vary substituents on the pyrazoline (e.g., furan vs. thiophene) and sulfonamide groups .
  • Bioisosteric Replacement : Substitute phenylsulfonyl with pyridyl or benzothiazole to probe electronic effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity data from ≥20 analogs .

属性

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-2-30(25,26)23-17-9-6-8-16(14-17)19-15-20(21-12-7-13-29-21)24(22-19)31(27,28)18-10-4-3-5-11-18/h3-14,20,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJFHVVGFVIRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。